N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c20-14-9-4-5-10-15(14)21-18(17(23)13-7-2-1-3-8-13)22-19(24)16-11-6-12-25-16/h1-12,18,21H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPLUWJIWRBVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2Cl)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386093 | |
| Record name | N-[1-(2-Chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4182-82-5 | |
| Record name | N-[1-(2-Chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide typically involves the reaction of 2-chloroaniline with a suitable acylating agent to form the intermediate, which is then reacted with furan-2-carboxylic acid under specific conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit bacterial enzymes, leading to its antibacterial activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : Electron-withdrawing groups (e.g., 2-chloro) may reduce reaction yields compared to electron-donating substituents, as seen in Suzuki-Miyaura couplings .
- Bioactivity Predictions: The 2-chloroanilino group may enhance metabolic stability but reduce solubility compared to halogenated fentanyl analogs .
- Regulatory Considerations : Structural similarity to furanylfentanyl could classify the target compound under analog laws if psychoactivity is confirmed .
Biological Activity
N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide, a synthetic compound with the molecular formula C19H15ClN2O3, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a chlorophenyl group, and an amide linkage, contributing to its diverse biological interactions. Its molecular weight is approximately 354.8 g/mol, and it is characterized by the following structural formula:
Anti-Inflammatory Properties
Research indicates that N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide exhibits significant anti-inflammatory effects. It appears to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the synthesis of pro-inflammatory mediators .
Anticancer Activity
The compound has shown promise as an anticancer agent, particularly against various cancer cell lines. Studies reveal that it may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation . The following table summarizes its cytotoxic effects on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 3.14 | Induction of apoptosis via caspase-3 |
| MCF7 (Breast Cancer) | 4.98 | Cell cycle arrest and apoptosis |
| HeLa (Cervical) | 6.34 | Inhibition of proliferation |
Study on Anti-inflammatory Effects
A study conducted by researchers at PubMed demonstrated that the compound significantly reduced inflammation markers in vitro. The results indicated a reduction in prostaglandin E2 levels, suggesting its potential for treating inflammatory diseases.
Anticancer Efficacy Evaluation
In another study published in Molecules, N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide was tested against A549 lung cancer cells. The compound exhibited an IC50 value of 3.14 µM, outperforming established chemotherapeutics like 5-fluorouracil . This study highlights its potential as a candidate for further development in cancer therapy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide, a comparison with structurally similar compounds is essential. The following table outlines some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-N-[1-(2-phenyethyl)piperidin-4-yl]acetamide | Piperidine ring | Strong analgesic properties |
| 3-Chloro-N-[4-(trifluoromethyl)phenyl]propanamide | Trifluoromethyl group | Herbicidal activity |
| N-(4-methylphenyl)-N-[1-(2-phenyethyl)piperidin-4-yl]propanamide | Similar piperidine structure | Potentially more potent analgesic effects |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via multi-step reactions involving amide bond formation, cyclization, and substitution. Key steps include:
- Schiff base formation : Reacting 2-chloroaniline with a ketone precursor under reflux in dioxane or acetonitrile .
- Azetidinone ring closure : Using chloroacetyl chloride and triethylamine as a base to form the β-lactam core, critical for bioactivity .
- Amide coupling : Furan-2-carboxylic acid derivatives are coupled via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous DMF .
- Critical Variables :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Temperature : Reflux conditions (80–100°C) optimize cyclization but may require inert atmospheres to prevent decomposition .
- Catalysts : Triethylamine or DMAP improves amidation efficiency .
Q. Which spectroscopic techniques are most effective for characterizing N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide?
- Key Techniques :
- ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., δ 7.21–9.25 ppm for quinoline and phenyl groups) and carbonyl resonances (δ 165–170 ppm) .
- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and N-H bending (~3300–3420 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 388.3 vs. calculated for C₂₀H₁₅F₃N₂O₃) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?
- Approach :
- Substituent Variation : Compare analogues with halogens (Cl, F), electron-withdrawing groups (NO₂), or bulky aryl groups at the 2-chloroanilino position. For example:
- Chlorine substitution : Enhances antimicrobial activity (MIC reduction by 50% in Staphylococcus aureus) .
- Trifluoromethyl groups : Improve metabolic stability but may reduce solubility .
- Bioassay Design : Test against enzyme targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorescence polarization or SPR .
Q. What computational strategies predict binding modes of this compound with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinase ATP-binding pockets). Key residues (e.g., Lys68 in EGFR) may form hydrogen bonds with the furan carbonyl .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. How can contradictory data on biological efficacy be resolved?
- Case Study : Discrepancies in IC₅₀ values for anticancer activity may arise from:
- Assay Conditions : Varying serum concentrations (e.g., 10% FBS vs. serum-free media) alter compound bioavailability .
- Cell Line Heterogeneity : Test multiple lines (e.g., MCF-7 vs. HeLa) to identify tissue-specific effects .
- Resolution : Standardize protocols (e.g., CLSI guidelines) and validate with orthogonal assays (e.g., apoptosis via flow cytometry) .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
